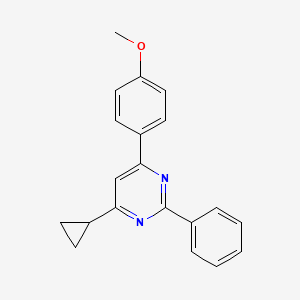
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine is a synthetic molecule that has been studied for its potential applications in several fields of scientific research. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has been studied for its potential applications in several fields of scientific research. It has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of thymidylate, a precursor of DNA synthesis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics and carcinogens.
Mécanisme D'action
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine acts as an inhibitor of the enzymes DHFR, AChE, and GST by binding to the active site of the enzyme and blocking its activity. The binding of the molecule to the enzyme is facilitated by hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Biochemical and Physiological Effects
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has been studied for its potential effects on biochemical and physiological processes. It has been studied for its potential effects on the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, it has been studied for its potential effects on apoptosis, cell proliferation, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is relatively nontoxic and has a low potential for causing adverse side effects. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can limit its bioavailability. Additionally, its mechanism of action is not well-understood, which can limit its efficacy.
Orientations Futures
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several potential future directions of research. These include further investigation into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential applications as an inhibitor of enzymes involved in the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, further research could be conducted into its potential as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Finally, further research could be conducted into the development of more effective and selective synthesis methods for the molecule.
Méthodes De Synthèse
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine can be synthesized using a variety of methods, such as the Biginelli reaction, the Ugi reaction, the Passerini reaction, and the Mannich reaction. The Biginelli reaction is a three-component condensation reaction that involves the reaction of an aldehyde, an aryl ketone, and an α-amino acid. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an isocyanide, an aryl ketone, and an amine. The Passerini reaction is a three-component reaction that involves the reaction of an aldehyde, an isocyanide, and an aryl ketone. The Mannich reaction is a three-component reaction that involves the reaction of an aldehyde, an amine, and an acid chloride.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-27-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(24)14-18)26-23(25-21)17-6-3-2-4-7-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKPRCIXCSDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














